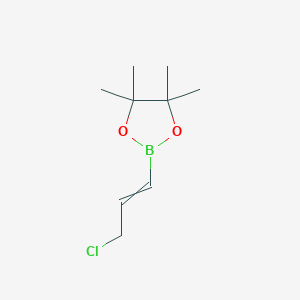
(2-Methyl-5-nitropyridin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methyl-5-nitropyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C6H7BN2O4. It is a derivative of pyridine, featuring a boronic acid group attached to the 3-position of a pyridine ring substituted with a methyl group at the 2-position and a nitro group at the 5-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-5-nitropyridin-3-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the Miyaura borylation reaction, where an aryl halide is reacted with a diboron reagent in the presence of a palladium catalyst and a base. For example, 2-methyl-5-nitropyridine can be borylated using bis(pinacolato)diboron (B2Pin2) and a palladium catalyst such as Pd(dppf)Cl2 in the presence of a base like potassium acetate .
Industrial Production Methods
Industrial production of this compound may involve similar borylation reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to handle large volumes of reactants and to ensure consistent reaction conditions. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
(2-Methyl-5-nitropyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate can be used.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of phenol derivatives.
Reduction: Formation of amino-substituted pyridine derivatives.
科学的研究の応用
(2-Methyl-5-nitropyridin-3-yl)boronic acid has several scientific research applications:
作用機序
The mechanism of action of (2-Methyl-5-nitropyridin-3-yl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product . The nitro group can participate in various redox reactions, influencing the reactivity and stability of the compound .
類似化合物との比較
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of a pyridine ring.
(2-Methyl-5-nitrophenyl)boronic Acid: Similar structure but with a phenyl ring instead of a pyridine ring.
(3-Pyridyl)boronic Acid: Lacks the methyl and nitro substituents, making it less sterically hindered and less electron-deficient.
Uniqueness
(2-Methyl-5-nitropyridin-3-yl)boronic acid is unique due to the presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups on the pyridine ring. This combination of substituents can significantly influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in organic synthesis .
特性
分子式 |
C6H7BN2O4 |
|---|---|
分子量 |
181.94 g/mol |
IUPAC名 |
(2-methyl-5-nitropyridin-3-yl)boronic acid |
InChI |
InChI=1S/C6H7BN2O4/c1-4-6(7(10)11)2-5(3-8-4)9(12)13/h2-3,10-11H,1H3 |
InChIキー |
BNVGYUFRPBLUJQ-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CN=C1C)[N+](=O)[O-])(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-8-phenyldibenzo[b,d]furan](/img/structure/B12507096.png)
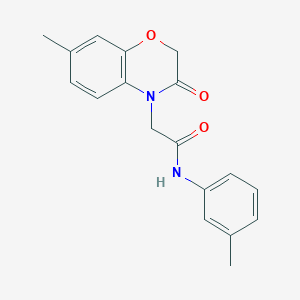
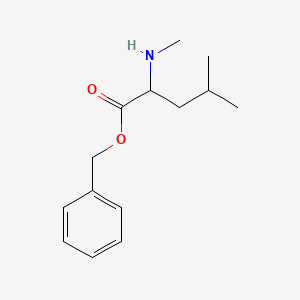
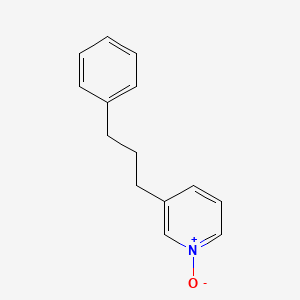


![2-[(Tert-butoxycarbonyl)amino]cyclopent-3-ene-1-carboxylic acid](/img/structure/B12507129.png)
![2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyridin-5(1H)-one](/img/structure/B12507130.png)
![3-methyl-N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12507135.png)
![2(1H)-Quinoxalinone, 3-[(1E)-2-(3-pyridinyl)ethenyl]-](/img/structure/B12507141.png)
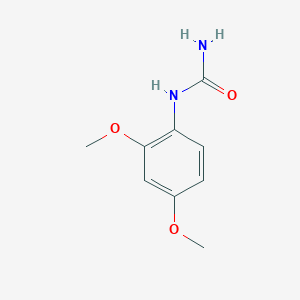
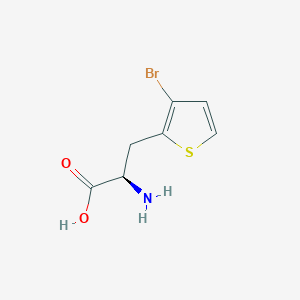
![4-[1-(Dimethylamino)-2-morpholin-4-ylethylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B12507157.png)
